

Application Notes and Protocols for Characterizing Aluminum Glycinate Particle Size

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aluminium glycinate*

Cat. No.: *B1365118*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for characterizing the particle size of aluminum glycinate, a common active pharmaceutical ingredient. Detailed protocols for key methods are provided to guide researchers in obtaining accurate and reproducible results.

Introduction

Particle size and particle size distribution are critical quality attributes for aluminum glycinate, influencing its bioavailability, dissolution rate, and manufacturing processability. Accurate characterization is therefore essential during drug development and for quality control. This document outlines the application of several key analytical techniques for this purpose.

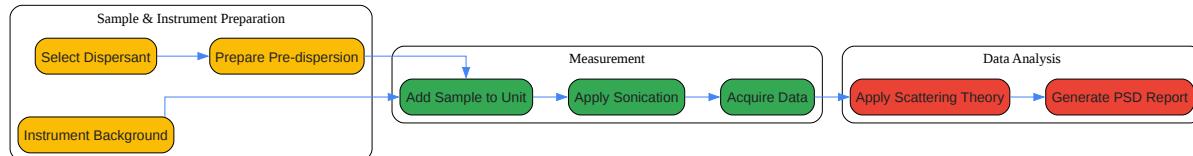
Laser Diffraction

Laser diffraction is a versatile and widely used technique for particle size analysis of pharmaceutical powders, covering a broad size range.

Application Note:

Laser diffraction is well-suited for determining the particle size distribution of aluminum glycinate from the sub-micron to the millimeter range. The technique measures the angular distribution of scattered light produced by a laser beam passing through a dispersed sample. Smaller particles scatter light at wider angles, while larger particles scatter light at smaller

angles. This method can be performed on dry powders or liquid suspensions. Given that aluminum glycinate is a cohesive powder, wet dispersion is often the preferred method to ensure adequate deagglomeration and obtain a representative particle size distribution.


Key Considerations for Aluminum Glycinate:

- Dispersion: Due to its potential cohesiveness, proper dispersion is critical. Wet dispersion in a non-solvent liquid is generally recommended. The choice of dispersant should be based on the insolubility and non-reactivity of aluminum glycinate. Isopropanol or other suitable organic solvents are often good starting points. Surfactants may be added to the dispersant to improve wetting and prevent re-agglomeration.
- Obscuration: The sample concentration in the dispersant, measured as obscuration, needs to be optimized. An obscuration level typically between 5% and 15% is recommended to ensure a sufficient signal-to-noise ratio without inducing multiple scattering effects, which can lead to an underestimation of the particle size.
- Sonication: To break up agglomerates, in-line sonication is often applied. The sonication power and duration must be carefully optimized to disperse aggregates without causing primary particle fracture.

Experimental Protocol: Wet Dispersion Laser Diffraction

- Instrument Preparation:
 - Ensure the laser diffraction instrument (e.g., Malvern Mastersizer, Horiba LA-960) is clean and the lenses are free of contaminants.
 - Fill the dispersion unit with the selected dispersant (e.g., isopropanol).
 - Perform a background measurement to subtract the scattering signal from the dispersant.
- Sample Preparation:
 - Accurately weigh a representative sample of aluminum glycinate powder. The amount will depend on the instrument and desired obscuration.

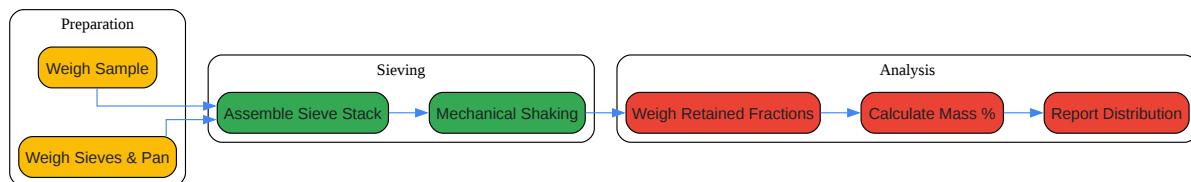
- Prepare a pre-dispersion by adding the powder to a small volume of the dispersant in a beaker. Stir gently to wet the powder.
- Measurement:
 - Start the stirrer or pump in the instrument's dispersion unit at a speed sufficient to maintain a homogeneous suspension without introducing air bubbles.
 - Slowly add the pre-dispersed sample to the dispersion unit until the target obscuration is reached and stable.
 - Apply sonication for a predetermined time (e.g., 30-60 seconds) to break up agglomerates. Monitor the particle size distribution in real-time to determine when a stable reading is achieved.
 - Acquire the scattering data. Typically, an average of multiple measurements is taken to ensure reproducibility.
- Data Analysis:
 - Process the raw scattering data using the Mie or Fraunhofer theory. Mie theory is generally preferred as it provides more accurate results, especially for particles smaller than 50 μm , but requires knowledge of the refractive indices of the material and the dispersant.
 - Report the particle size distribution as a volume-based distribution, including key parameters such as D_{v10}, D_{v50} (median), and D_{v90}.

[Click to download full resolution via product page](#)

Caption: Laser Diffraction Workflow

Sieve Analysis

Sieve analysis is a traditional and straightforward method for determining the particle size distribution of coarser powders.


Application Note:

Sieve analysis is suitable for characterizing the fraction of aluminum glycinate particles larger than approximately 45 μm . It is a mass-based measurement that separates particles based on their size by passing them through a series of stacked sieves with progressively smaller mesh openings. This technique is often used for quality control of raw materials and finished products where the presence of large particles or agglomerates needs to be controlled. For cohesive powders like aluminum glycinate, mechanical shaking with a tapping motion is recommended to facilitate the passage of particles through the sieves.

Experimental Protocol: Mechanical Sieve Analysis

- Sieve Preparation:
 - Select a stack of calibrated sieves with mesh sizes appropriate for the expected particle size range of the aluminum glycinate.
 - Clean and dry the sieves thoroughly before use.

- Weigh each sieve and the collection pan accurately.
- Sample Preparation:
 - Accurately weigh a representative sample of aluminum glycinate powder (typically 25-100 g).
- Sieving Process:
 - Assemble the sieve stack with the coarsest sieve at the top and the finest at the bottom, followed by the collection pan.
 - Transfer the weighed sample to the top sieve and secure the lid.
 - Place the sieve stack in a mechanical shaker.
 - Agitate the stack for a fixed period (e.g., 10-15 minutes) with a consistent shaking and tapping motion.
- Data Collection and Analysis:
 - After shaking is complete, carefully weigh each sieve and the collection pan with the retained powder.
 - Calculate the mass of powder retained on each sieve by subtracting the initial weight of the sieve.
 - Calculate the percentage of the total sample mass retained on each sieve.
 - The results are typically presented as a cumulative percentage passing or retained versus the sieve aperture size.

[Click to download full resolution via product page](#)

Caption: Sieve Analysis Workflow

Dynamic Light Scattering (DLS)

DLS is a sensitive technique for measuring the size of nanoparticles and sub-micron particles in a liquid suspension.

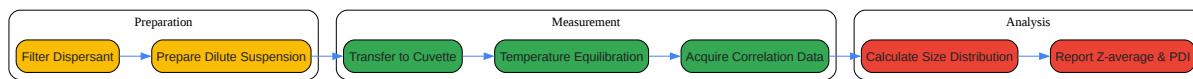
Application Note:

Dynamic Light Scattering is the preferred method for characterizing the particle size of nano-sized or finely micronized aluminum glycinate, typically in the range of a few nanometers to several microns. The technique measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles in a liquid. Smaller particles move more rapidly, leading to faster fluctuations in scattered light. The hydrodynamic diameter of the particles is then calculated from their diffusion coefficient using the Stokes-Einstein equation. DLS is particularly useful for assessing the presence of small aggregates and for stability studies of aluminum glycinate suspensions.

Experimental Protocol: Dynamic Light Scattering

- Instrument Preparation:
 - Ensure the DLS instrument is clean and calibrated.
 - Select an appropriate cuvette (e.g., disposable polystyrene or quartz).

- Sample Preparation:


- Prepare a dilute suspension of aluminum glycinate in a suitable dispersant (e.g., deionized water with a surfactant, or an organic solvent). The concentration should be low enough to avoid multiple scattering but high enough to provide a stable signal.
- Filter the dispersant before use to remove any extraneous particulate matter.
- The sample may be briefly sonicated in a bath to disperse loose agglomerates.

- Measurement:

- Transfer the sample suspension to the cuvette.
- Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature (typically 25 °C).
- Perform the measurement, which involves correlating the scattered light intensity fluctuations over time.
- Multiple measurements should be performed to ensure reproducibility.

- Data Analysis:

- The instrument's software calculates the particle size distribution from the autocorrelation function.
- The results are typically reported as an intensity-weighted distribution, providing the Z-average diameter and the Polydispersity Index (PDI). The PDI is a measure of the width of the particle size distribution.

[Click to download full resolution via product page](#)

Caption: DLS Workflow

Microscopy (Scanning Electron Microscopy - SEM)

Microscopy techniques provide direct visualization of particle morphology and can be used for particle size estimation.

Application Note:

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the morphology (shape and surface texture) of aluminum glycinate particles at high resolution. While not typically used for determining the full particle size distribution due to the limited number of particles that can be analyzed, SEM provides invaluable qualitative information that complements quantitative techniques like laser diffraction. It can reveal the presence of agglomerates, the shape of primary particles (e.g., crystalline, irregular), and surface characteristics.

Experimental Protocol: Scanning Electron Microscopy

- Sample Preparation:
 - Mount a small, representative amount of aluminum glycinate powder onto an SEM stub using double-sided carbon tape.
 - Gently press the powder onto the tape to ensure good adhesion.
 - Remove excess loose powder by tapping the stub or using a gentle stream of compressed gas.
 - For non-conductive samples like aluminum glycinate, a thin conductive coating (e.g., gold or carbon) must be applied using a sputter coater to prevent charging under the electron beam.
- Imaging:
 - Load the coated stub into the SEM chamber and evacuate to a high vacuum.

- Apply an appropriate accelerating voltage and adjust the electron beam for optimal focus and brightness.
- Navigate to a representative area of the sample.
- Capture images at various magnifications to observe both the overall particle population and the details of individual particles.

- Image Analysis (Optional):
 - Image analysis software can be used to measure the dimensions of individual particles from the captured micrographs.
 - This data can be used to estimate a number-based particle size distribution, although this is often a time-consuming process.

Data Presentation and Comparison

The choice of analytical technique will influence the resulting particle size data. It is often beneficial to use orthogonal methods to gain a comprehensive understanding of the material's properties. The following table presents illustrative data for a hypothetical batch of aluminum glycinate to demonstrate how results from different techniques can be compared.

Parameter	Laser Diffraction (Wet)	Sieve Analysis	Dynamic Light Scattering
Measurement Principle	Light Scattering	Mechanical Separation	Brownian Motion
Size Range	0.1 - 1000 μm	> 45 μm	1 nm - 10 μm
Result Type	Volume-based distribution	Mass-based distribution	Intensity-based distribution
D _{v10}	5.2 μm	-	-
D _{v50} (Median)	15.8 μm	-	-
D _{v90}	35.4 μm	-	-
% < 45 μm	85%	88%	-
% > 150 μm	2%	1.5%	-
Z-Average Diameter	-	-	250 nm
Polydispersity Index (PDI)	-	-	0.35

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for a specific batch of aluminum glycinate.

Conclusion

The characterization of aluminum glycinate particle size requires the selection of appropriate analytical techniques based on the expected size range and the specific information required. Laser diffraction is a robust method for routine quality control, while sieve analysis is useful for controlling oversized particles. Dynamic Light Scattering is essential for characterizing nano-sized materials, and Scanning Electron Microscopy provides critical morphological insights. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive understanding of the particle characteristics of aluminum glycinate, ensuring product quality and performance.

- To cite this document: BenchChem. [Application Notes and Protocols for Characterizing Aluminum Glycinate Particle Size]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1365118#analytical-techniques-for-characterizing-aluminium-glycinate-particle-size\]](https://www.benchchem.com/product/b1365118#analytical-techniques-for-characterizing-aluminium-glycinate-particle-size)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com